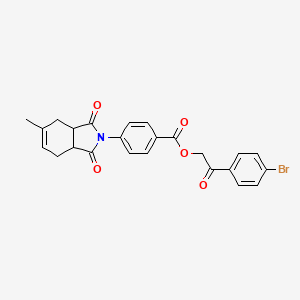![molecular formula C22H22FN3O2 B11618176 (5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11618176.png)
(5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(2-氟苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮是一种合成有机分子,在医药化学、药理学和材料科学等领域具有潜在的应用。该化合物具有复杂的结构,包含多个官能团,使其成为化学反应和生物相互作用的多功能候选者。
准备方法
合成路线和反应条件
(5Z)-3-(2-氟苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮的合成通常涉及多步过程:
咪唑烷-2,4-二酮核的形成: 此步骤通常从尿素或硫脲与适当的二酮在酸性或碱性条件下反应开始,形成咪唑烷-2,4-二酮核。
2-氟苄基的引入: 2-氟苄基可以通过亲核取代反应引入,其中合适的苄基卤化物与咪唑烷-2,4-二酮核反应。
亚苄基部分的形成: 亚苄基通常通过咪唑烷-2,4-二酮核与醛或酮(在本例中为2-甲基-4-(吡咯烷-1-基)苯甲醛)之间的缩合反应形成。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术(如色谱法)和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在亚苄基部分,导致形成相应的氧化物。
还原: 还原反应可以针对咪唑烷-2,4-二酮核,可能将其转化为更饱和的形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用,以促进取代反应。
主要产物
这些反应的主要产物取决于所用条件和试剂。例如,氧化可能产生亚苄基氧化物,而还原可能产生更饱和的咪唑烷衍生物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的基础。其多个官能团允许进行多种化学修饰,使其在合成有机化学中具有价值。
生物学
在生物学方面,该化合物可能由于其结构特征而对某些酶或受体表现出活性。可以研究其作为药物剂的潜在用途,特别是在靶向特定生物途径方面。
医药
在医药领域,可以探索该化合物治疗的潜力。其独特的结构可以与生物靶标相互作用,以导致治疗疾病的新方法。
工业
在工业上,由于其化学稳定性和反应活性,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
(5Z)-3-(2-氟苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮的作用机制将取决于其特定的应用。在生物学背景下,它可能与酶或受体相互作用,改变其活性。分子靶标可能包括参与信号通路中的蛋白质,导致细胞功能发生变化。
相似化合物的比较
类似化合物
(5Z)-3-(2-氯苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮: 类似结构,但用氯原子代替氟原子。
(5Z)-3-(2-溴苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮: 类似结构,但用溴原子代替氟原子。
独特性
(5Z)-3-(2-氟苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮中氟原子的存在可以显著影响其化学反应性和生物活性。氟原子可以提高化合物的稳定性并改变其与生物靶标的相互作用,使其与卤代类似物相比具有独特性。
这份详细概述全面介绍了 (5Z)-3-(2-氟苄基)-5-[2-甲基-4-(吡咯烷-1-基)亚苄基]咪唑烷-2,4-二酮,涵盖其合成、反应、应用以及与类似化合物的比较。
属性
分子式 |
C22H22FN3O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
(5Z)-3-[(2-fluorophenyl)methyl]-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H22FN3O2/c1-15-12-18(25-10-4-5-11-25)9-8-16(15)13-20-21(27)26(22(28)24-20)14-17-6-2-3-7-19(17)23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,24,28)/b20-13- |
InChI 键 |
PFWRMVZDGLBIMO-MOSHPQCFSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
规范 SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-imino-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618098.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11618111.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618120.png)
![Ethyl 4-methyl-2-(2-{[4-(methylsulfanyl)-2-(phenylformamido)butanoyl]oxy}butanamido)-1,3-thiazole-5-carboxylate](/img/structure/B11618126.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11618132.png)

![2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one](/img/structure/B11618140.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11618144.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618153.png)

![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11618168.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11618180.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11618181.png)
